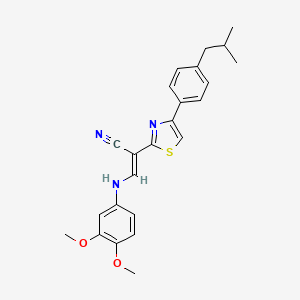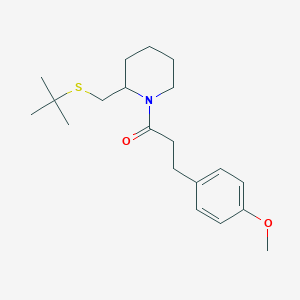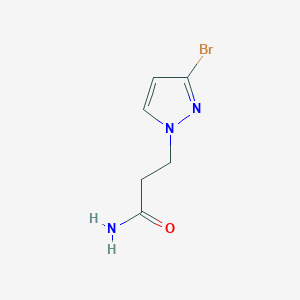![molecular formula C15H14N4O3S B2506733 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1903883-25-9](/img/structure/B2506733.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that exhibits significant biochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves several key steps. The process typically starts with the preparation of intermediate compounds, such as 2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-one. This intermediate can be synthesized through a condensation reaction involving 2-amino-3-methylthiophene and a suitable aldehyde. Following this, the intermediate undergoes further functionalization to introduce the ethyl and dihydropyridine groups.
Industrial Production Methods
Industrial production of this compound leverages large-scale organic synthesis techniques. These methods often utilize flow chemistry to enhance reaction efficiency and yield. Key aspects of the industrial process include strict control of reaction conditions, such as temperature and pH, and the use of high-purity reagents to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide participates in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation to form oxo derivatives.
Reduction: : It can be reduced to form dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride for reduction reactions.
Substitution reagents: : Including halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. They can include:
Oxidized derivatives: : Featuring additional oxo groups.
Reduced derivatives: : Featuring dihydro structures.
Substituted derivatives: : Featuring various functional groups in place of hydrogen atoms.
科学的研究の応用
Chemistry
In chemistry, N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the study of heterocyclic chemistry and the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential activity in various biochemical pathways. It can act as a ligand in receptor binding studies and is explored for its potential effects on cellular signaling processes.
Medicine
Medically, this compound is researched for its potential pharmacological properties. Studies focus on its ability to interact with specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used as a precursor for the production of advanced materials. Its chemical properties enable it to contribute to the synthesis of high-performance polymers and other specialized materials.
作用機序
The mechanism by which N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites, inhibiting or activating specific proteins, and influencing gene expression. These interactions are mediated by the compound's structural features, which enable it to form specific interactions with target molecules.
類似化合物との比較
Compared to other similar compounds, N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of thienopyrimidinone and dihydropyridine moieties. This structural uniqueness contributes to its distinct chemical and biological properties.
Similar Compounds
2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-one: : Shares the thienopyrimidinone core.
Dihydropyridine derivatives: : Similar in possessing the dihydropyridine moiety.
Other thienopyrimidinones: : Compounds that share the thieno[2,3-d]pyrimidin-3(4H)-one structure but with different substitutions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its complex structure and diverse reactivity make it an interesting subject for scientific research and industrial applications
特性
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-18-14-11(4-7-23-14)15(22)19(9)6-5-16-13(21)10-2-3-12(20)17-8-10/h2-4,7-8H,5-6H2,1H3,(H,16,21)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWUQUSOZIVWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)

![6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2506656.png)

![5-Chloro-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2506661.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)



![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-methylpropanamide](/img/structure/B2506667.png)
![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)



